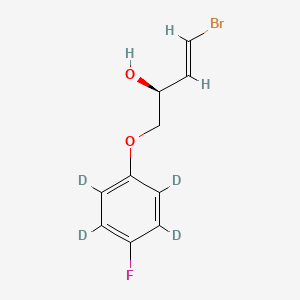
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 is a synthetic organic compound characterized by the presence of bromine, fluorine, and deuterium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with a suitable brominated precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetone or ethanol. The intermediate product is then subjected to further reactions, including deuterium exchange, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3E)-N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-amine
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4 is unique due to its specific combination of bromine, fluorine, and deuterium atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
(E,2S)-4-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-ol |
InChI |
InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2/b6-5+/t9-/m0/s1/i1D,2D,3D,4D |
Clave InChI |
BCBQENYDWQAHMZ-DKACSUJISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC[C@H](/C=C/Br)O)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1OCC(C=CBr)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


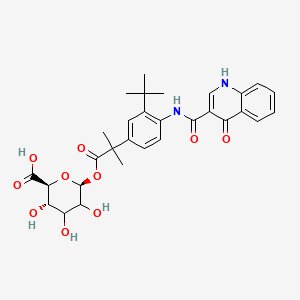
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
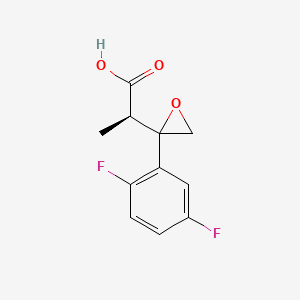
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
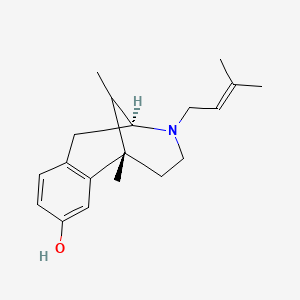
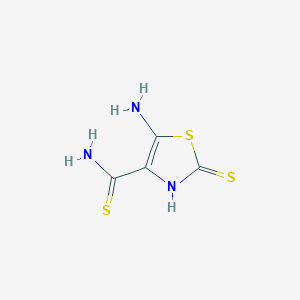
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)

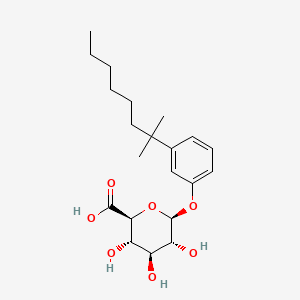
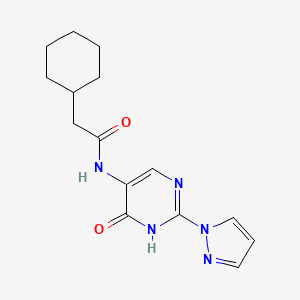
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
